

Thermal Stability and Decomposition of Cholesteryl Dodecyl Carbonate (CDC): A Technical Guide

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Compound of Interest

Compound Name:	Cholesteryl dodecyl carbonate
CAS No.:	15455-85-3
Cat. No.:	B108526

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Executive Summary

Cholesteryl dodecyl carbonate (CDC), also known as cholesteryl lauryl carbonate (CAS: 15455-85-3), is a non-amphiphilic liquid crystalline material utilized in thermochromic sensors, optical elements, and increasingly in lipid nanoparticle (LNP) formulations for drug delivery.[1] Unlike its unsaturated counterparts (e.g., cholesteryl oleyl carbonate), CDC is a crystalline solid at room temperature with a melting point of approximately 62°C.[1]

This guide provides a rigorous analysis of the thermal stability profile of CDC, defining its safe operating window and detailing the kinetics of its thermal decomposition. It is designed to assist researchers in optimizing processing conditions (extrusion, sterilization, sintering) while preventing material degradation.[1]

Part 1: Physicochemical Profile & Phase Behavior[2]

CDC belongs to the homologous series of cholesteryl alkyl carbonates. Its thermal behavior is characterized by a distinct crystal-to-mesophase transition.[1] Understanding these transitions

is critical for applications requiring specific optical properties or structural integrity.

Structural Characteristics

- Chemical Name: Cholest-5-en-3-ol (3 β)-, 3-(dodecyl carbonate)[1]

- Molecular Formula: C

H

O

[1]

- Molecular Weight: ~598.98 g/mol [1][2]
- Linkage: Carbonate ester ($-O-CO-O-$) connecting the rigid steroid nucleus to a saturated C12 (dodecyl) alkyl chain.

Phase Transition Data

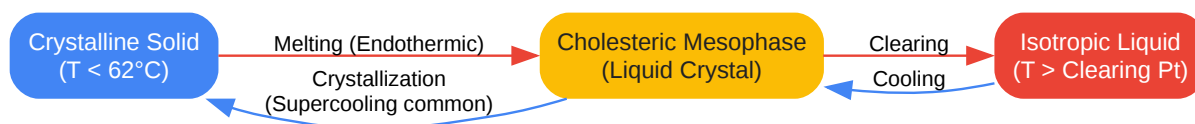
Unlike the widely used cholesteryl oleyl carbonate (COC), which is a room-temperature liquid crystal, CDC exhibits higher order crystallinity due to the saturation of the dodecyl chain, which facilitates tighter packing of the alkyl tails.[1]

Phase Transition	Temperature (C)	Enthalpy ()	Observation
Melting Point ()	~62.0	High	Transition from Crystalline Solid to Cholesteric Liquid Crystal
Clearing Point ()	~75.0 - 80.0*	Low	Transition from Cholesteric Mesophase to Isotropic Liquid
Crystallization ()	< 60.0	High	Supercooling is common; recrystallization occurs below

*Note: The clearing point is sensitive to purity. High-purity CDC typically exhibits an enantiotropic cholesteric phase.[1]

Visualization of Phase Behavior

The following diagram illustrates the thermodynamic pathway of CDC upon heating and cooling.



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Figure 1: Thermotropic phase transitions of **Cholesteryl Dodecyl Carbonate**. The material transitions from a rigid crystal to a fluid mesophase before becoming isotropic.

Part 2: Thermal Stability & Decomposition Kinetics

For drug delivery and industrial applications, the Safe Operating Window (SOW) is defined by the onset of thermal degradation (

).^[1] Processing CDC above this limit risks the formation of toxic byproducts and loss of functional integrity.

Thermogravimetric Analysis (TGA) Profile

Data derived from dynamic TGA scans (10°C/min under N

) reveals the following stability metrics:

- Moisture/Volatile Loss (<150°C): Negligible (< 0.5%).^[1] CDC is hydrophobic and non-hygroscopic.
- Onset Temperature (): ~240°C - 260°C.^[1] This is the critical limit for processing.
- Peak Degradation (): ~350°C. Rapid mass loss occurs here due to carbonate linkage cleavage.^[1]
- Residual Mass: ~0-5% (Clean decomposition, minimal char under inert atmosphere).^[1]

Decomposition Mechanism

The thermal degradation of cholesteryl carbonates generally follows a Chugaev-type elimination mechanism or a decarboxylation pathway. For CDC, the weakness lies in the carbonate linkage.

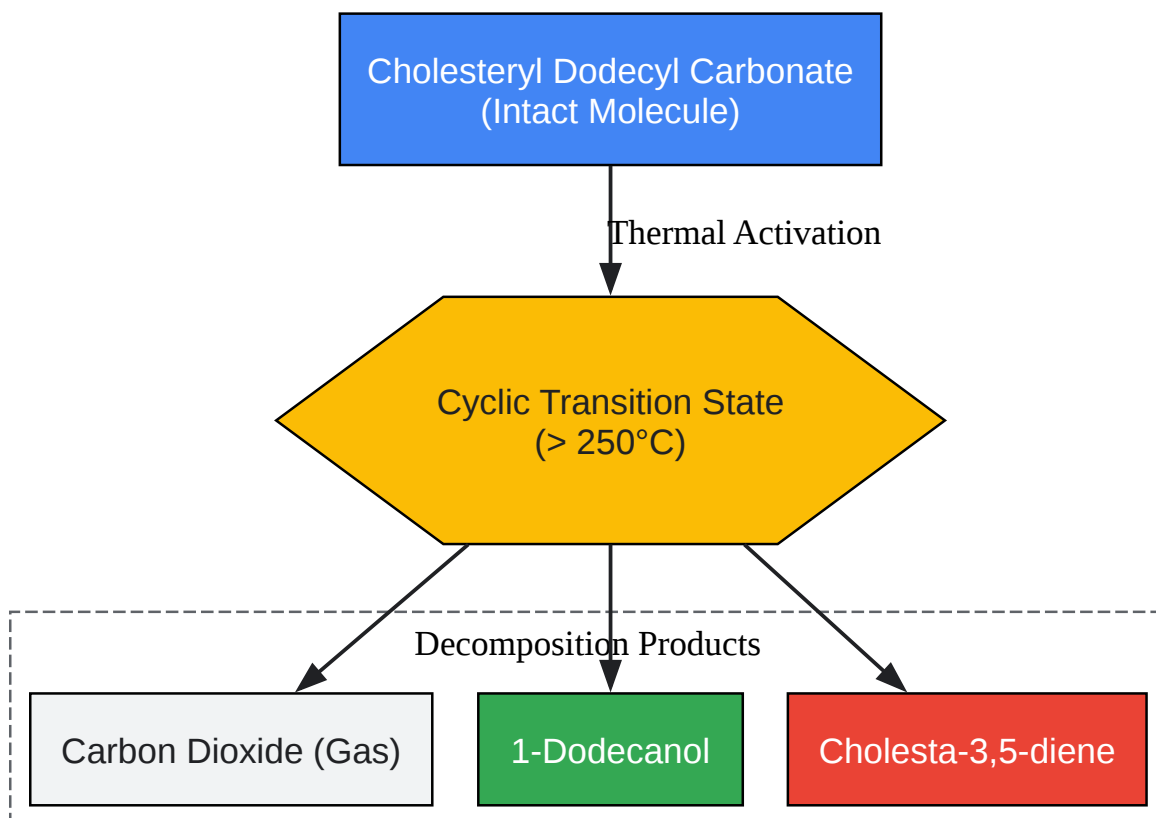
Primary Pathway (Pyrolytic Decarboxylation):

- Initiation: Thermal energy excites the carbonyl oxygen.
- Transition State: A six-membered cyclic transition state forms involving the -hydrogen of the cholesterol ring or the alkyl chain.
- Elimination: The molecule cleaves, releasing Carbon Dioxide (CO

).

- Products: The primary byproducts are Cholest-3,5-diene (conjugated diene), 1-Dodecanol, and CO

[1]



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Figure 2: Proposed pyrolytic decomposition pathway of CDC via decarboxylation and elimination.[1]

Part 3: Experimental Protocols for Validation

To ensure scientific integrity, the following self-validating protocols are recommended for characterizing CDC batches.

Protocol 3.1: Differential Scanning Calorimetry (DSC)

Objective: Determine purity via melting point depression and map phase transitions.

- Sample Prep: Weigh 3–5 mg of CDC into an aluminum pan. Hermetically seal.
- Calibration: Calibrate heat flow and temperature using Indium (C) and Zinc (C).
- Cycle:
 - Equilibrate at 0°C.
 - Heat to 100°C at 5°C/min (Record).
 - Cool to 0°C at 5°C/min (Record).
 - Heat to 100°C (Verify reversibility).
- Validation Criteria: A sharp melting peak (width < 2°C) indicates high purity. Broad peaks suggest solvent entrapment or degradation.

Protocol 3.2: High-Resolution TGA

Objective: Establish the Safe Operating Window (

).[1]

- Atmosphere: Nitrogen (N) purge at 50 mL/min to prevent oxidative degradation (which shifts lower).
- Ramp: Heat from Ambient to 600°C at 10°C/min.

- Calculation: Determine
using the intersection of the baseline tangent and the tangent of the inflection point.
- Safety Note: Ensure exhaust is vented; evolution of CO
and volatile alcohols occurs $>250^{\circ}\text{C}$.

Part 4: Implications for Drug Development[1][4] Lipid Nanoparticles (LNPs)

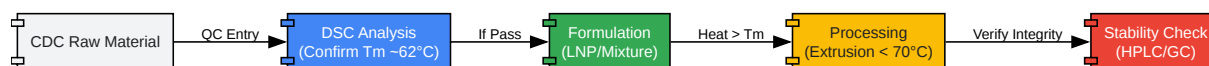
CDC is increasingly explored as a "helper lipid" or structural component in LNPs.

- Storage Stability: Because CDC melts at $\sim 62^{\circ}\text{C}$, LNPs stored at 4°C or 25°C contain CDC in its solid crystalline state.[1] This can enhance particle rigidity and prevent premature drug leakage compared to liquid analogues like COC.
- Sterilization: Autoclaving (121°C) is safe regarding chemical stability (well below 250°C decomposition), but it will melt the lipid (C), potentially altering the LNP morphology.[1] Sterile filtration is preferred for formulated particles.

Thermochromic Applications

CDC is often used in eutectic mixtures to adjust the color-play temperature range.

- Formulation Logic: Mixing CDC (High
) with Cholesteryl Nonanoate (Lower
) allows for tuning the smectic-cholesteric transition to body temperature (37°C).[1]



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Figure 3: Recommended workflow for incorporating CDC into formulation development.

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